3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Description
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate (CAS: 667885-55-4) is a coumarin derivative with a molecular weight of 408.07 g/mol. Its structure comprises:
- A coumarin core (2H-chromen-2-one) with a methyl group at position 3.
- A 3,4-dimethoxyphenyl substituent at position 2.
- A thiophene-2-carboxylate ester at position 6.
Coumarins are known for diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-13-16-8-7-15(28-22(24)20-5-4-10-30-20)12-18(16)29-23(25)21(13)14-6-9-17(26-2)19(11-14)27-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMGXWLEZXVWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H18O6S
- Molar Mass : 398.43 g/mol
Antimicrobial Activity
Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity
The anticancer potential of chromenone derivatives has been widely studied. A notable study revealed that compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Compound B | HT29 (colon cancer) | 15 | Cell cycle arrest |
| Compound C | A431 (skin cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can bind to various receptors, modulating their activity and affecting downstream signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses, reducing oxidative stress in cells.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A study involving the treatment of MCF-7 cells with this compound showed a significant reduction in cell viability at concentrations above 10 µM, with observations indicating apoptosis was a primary mechanism.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound reduced edema significantly compared to control groups, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituents on the coumarin core or aromatic rings. Key examples include:
Key Observations:
Methoxy vs. Trifluoromethyl Groups :
- Methoxy groups (as in the target compound) are electron-donating, improving antioxidant capacity through radical stabilization .
- Trifluoromethyl groups (e.g., in CAS 637749-65-6) enhance lipophilicity and resistance to oxidative metabolism, extending half-life .
Chlorine vs. A methyl group (as in the target compound) may offer a balance between steric effects and hydrophobicity.
Thiophene Ester Position :
- The thiophene-2-carboxylate ester at position 7 is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
